molecular formula CH3O5P B075523 Formyl phosphate CAS No. 1189-72-6

Formyl phosphate

Cat. No. B075523
CAS RN: 1189-72-6
M. Wt: 126.01 g/mol
InChI Key: TVISEJUYYBUVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formyl phosphate is an organic compound that is synthesized through various methods and has numerous applications in scientific research. It is a reactive molecule that is used in the synthesis of various organic compounds. Formyl phosphate is also used in biochemical and physiological studies as it has been shown to have a range of effects on biological systems.

Scientific Research Applications

Enzymatic Activity and Catalysis

Formyl phosphate plays a significant role in enzymatic reactions. It acts as a substrate for formyltetrahydrofolate synthetase, participating in the formation of N10-formyltetrahydrofolate, a reaction crucial in metabolic pathways (Smithers et al., 1987). Additionally, it has been observed that in the presence of tetrahydrofolate and ADP, this enzyme can produce ATP, indicating formyl phosphate's role in energy metabolism (Buttlaire et al., 1976).

Biochemical Properties and Reactions

Formyl phosphate is known for its lability, with a relatively short half-life under neutral conditions. This instability is linked to its hydrolysis properties, involving P-O and C-O bond cleavages at different pH levels (Jahansouz et al., 1989). Its reaction with tetrahydrofolate (THF) is also of interest; contrary to enzymatic reactions, the non-enzymic reaction between formyl phosphate and THF produces N5-formylTHF, showcasing different biochemical pathways (Jahansouz et al., 1990).

Involvement in Cellular Mechanisms

Formyl phosphate is hypothesized to be an intermediate in certain cellular processes. For instance, it is proposed to be involved in the reaction catalyzed by Escherichia coli PurT GAR transformylase, which is important for de novo purine biosynthesis (Marolewski et al., 1997). This suggests its broader role in nucleotide synthesis and overall cell growth.

Research on Formyl Phosphate Intermediates

Studies have focused on understanding formyl phosphate as an intermediate in enzymatic reactions. For example, its role in the formation of formyl hydroxamate and its involvement in ADP formation suggest its critical intermediate role in enzymatic processes (Mejillano et al., 1989).

Interaction with Other Compounds

Research has also explored how formyl phosphate interacts with other compounds, like polyamines, indicating its chemical versatility and potential applications in understanding biochemical pathways (Jiang et al., 1989).

properties

CAS RN

1189-72-6

Product Name

Formyl phosphate

Molecular Formula

CH3O5P

Molecular Weight

126.01 g/mol

IUPAC Name

phosphono formate

InChI

InChI=1S/CH3O5P/c2-1-6-7(3,4)5/h1H,(H2,3,4,5)

InChI Key

TVISEJUYYBUVNV-UHFFFAOYSA-N

SMILES

C(=O)OP(=O)(O)O

Canonical SMILES

C(=O)OP(=O)(O)O

synonyms

formyl phosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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